molecular formula C11H16BrN3O2 B14069974 tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Cat. No.: B14069974
M. Wt: 302.17 g/mol
InChI Key: BMVRJWSNXAKUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate typically involves the bromination of a precursor compound. One common method involves the reaction of a suitable imidazo[4,5-c]pyridine derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[4,5-c]pyridine derivatives.

    Reduction Reactions: The major product is the hydrogenated imidazo[4,5-c]pyridine derivative.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazo[4,5-c]pyridine ring.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
  • Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
  • Tert-butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Uniqueness

Tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

tert-butyl 2-bromo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14)

InChI Key

BMVRJWSNXAKUCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.